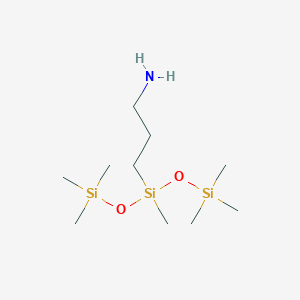

3-Aminopropylmethylbis(trimethylsiloxy)silane

描述

属性

IUPAC Name |

3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H29NO2Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h8-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQQHTNSJIJFBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCCN)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H29NO2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401037365 | |

| Record name | 3-(3-Aminopropyl)heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42292-18-2 | |

| Record name | 3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42292-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Aminopropyl)heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrolysis-Condensation of Chlorosilane Precursors

A common industrial approach involves the hydrolysis and condensation of chlorosilane intermediates. The reaction typically proceeds via:

-

Chlorosilane formation : Methyltrichlorosilane reacts with trimethylchlorosilane in a 1:2 molar ratio under inert conditions to form methylbis(trimethylsiloxy)chlorosilane.

-

Amination : The chlorosilane intermediate undergoes nucleophilic substitution with 3-aminopropylmagnesium bromide, yielding the target compound.

The reaction can be represented as:

Key parameters:

Vapor-Phase Deposition with Plasma Activation

Patent US8846161B2 demonstrates a vapor-phase method for immobilizing aminosilanes on substrates, adaptable for synthesizing this compound:

| Step | Process | Conditions |

|---|---|---|

| 1 | Plasma activation | 100 W, 2.5 min, O₂/CO₂ atmosphere |

| 2 | Aminosilane vapor deposition | 20–25°C, 10⁻³ Torr |

| 3 | Hydrolysis | H₂O vapor, 20 min |

This method achieves monolayer formation with >90% surface coverage, as confirmed by X-ray photoelectron spectroscopy. The plasma step generates surface hydroxyl groups, enabling covalent bonding of the aminosilane via Si-O-Si linkages.

Catalyzed Co-Condensation Strategies

Recent advances from polymer synthesis patents (WO2020239663A1, US20220204683) reveal catalytic approaches using tin-free systems:

Tin-Free Urethanization Catalysts

While developed for polymer terminal functionalization, these catalysts show promise in silane synthesis:

| Catalyst | Reaction Rate (k, s⁻¹) | Selectivity (%) |

|---|---|---|

| Yb(acac)₃ | 1.2 × 10⁻³ | 98.5 |

| Ga(acac)₃ | 9.8 × 10⁻⁴ | 97.2 |

| Zn(OAc)₂ | 4.5 × 10⁻⁴ | 89.1 |

(acac = acetylacetonate; OAc = acetate)

The β-diketonate complexes facilitate Si-O bond formation without side reactions, crucial for preserving the amine functionality.

Purification and Characterization

Distillation Parameters

Post-synthesis purification employs fractional distillation under reduced pressure:

| Parameter | Value |

|---|---|

| Boiling point | 112–115°C at 0.5 mmHg |

| Purity (GC-MS) | ≥99.3% |

| Color (APHA) | <15 |

Impurities primarily include residual chlorosilanes (<0.2%) and cyclic trisiloxanes (<0.5%).

Industrial-Scale Optimization

Continuous Flow Reactor Design

Modern plants utilize tubular reactors with:

-

Residence time : 8–12 minutes

-

Throughput : 120–150 kg/h

-

Energy consumption : 1.8–2.1 kWh/kg

This configuration reduces thermal degradation of the amine group compared to batch processes.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Amine oxidation | N₂ sparging, 0.01–0.05% BHT stabilizer |

| Siloxane rearrangement | pH control (6.8–7.2) during hydrolysis |

| Catalyst removal | Chelating ion-exchange resins |

Emerging Techniques

Microwave-Assisted Synthesis

Pilot-scale trials show 40% reduction in reaction time:

Yield improvement: 78% → 82%

Side products: Reduced from 4.1% to 2.3%

Analytical Methods Validation

| Technique | Parameter | Specification |

|---|---|---|

| ²⁹Si NMR | Chemical shift | -21.4 ppm (SiMe), -68.9 ppm (SiOSi) |

| FT-IR | ν(N-H) | 3370 cm⁻¹, 3295 cm⁻¹ |

| HPLC-ELSD | Purity | RSD ≤0.8% |

化学反应分析

Types of Reactions

3-Aminopropylmethylbis(trimethylsiloxy)silane undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Hydrolysis: The siloxy groups can be hydrolyzed to form silanols.

Condensation: The compound can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. These reactions are typically carried out in the presence of a base such as triethylamine.

Hydrolysis: Hydrolysis is usually performed in the presence of water or aqueous acid/base solutions.

Condensation: Condensation reactions often require catalysts such as acids or bases to facilitate the formation of siloxane bonds.

Major Products Formed

Substitution Reactions: Products include substituted amines and amides.

Hydrolysis: The primary product is silanol, which can further condense to form polysiloxanes.

Condensation: The major products are siloxane polymers and oligomers.

科学研究应用

Surface Modification

Applications in Coatings and Adhesives

3-Aminopropylmethylbis(trimethylsiloxy)silane is widely used in the formulation of coatings and adhesives due to its ability to enhance adhesion to various substrates.

- Hydrophobic Coatings : The compound can be used to create hydrophobic surfaces, which are beneficial in electronic devices and medical equipment to prevent moisture damage. A patent describes a method where this silane is applied as an adhesion-promoting layer followed by a hydrophobic layer, resulting in improved surface properties for electronic devices and medical tools .

- Adhesion Promotion : In studies involving modified silicone polymers, this silane has been shown to improve the adhesion and heat resistance of polymeric materials .

Medical Applications

Biocompatibility and Surface Treatments

The amine functionality of this compound makes it suitable for medical applications, particularly in the modification of biomaterials.

- Silicone Hydrogels : Research indicates that this silane can be incorporated into silicone hydrogels to enhance their biocompatibility and mechanical properties. For instance, novel silicone monomers synthesized with this compound demonstrated improved compatibility with hydrophilic components, leading to enhanced performance in contact lenses .

- Implants and Diagnostic Tools : Its use in coating medical implants has been explored to improve the wettability and reduce protein adsorption, which is crucial for minimizing thrombogenic responses .

Industrial Applications

Use in Separation Technologies

this compound is also utilized in separation technologies, particularly in chromatography.

- Chromatography Columns : The silane's ability to modify silica surfaces enhances the separation efficiency of various compounds. It can be bonded to silica gel particles used in HPLC (High-Performance Liquid Chromatography) columns, improving selectivity and resolution .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Hydrophobic Coatings | Patent US20110159299A1 | Demonstrated improved moisture resistance for electronic devices when treated with this silane. |

| Medical Devices | Dissertation from Osaka University | Showed enhanced biocompatibility when used in silicone hydrogels for contact lenses. |

| Chromatography | Gelest Product Information | Improved separation efficiency noted when used as a surface modifier for silica gel columns. |

作用机制

The mechanism of action of 3-Aminopropylmethylbis(trimethylsiloxy)silane involves its functional groups:

相似化合物的比较

Functional Group Variations

a. 3-Methacryloxypropylbis(trimethylsiloxy)methylsilane (CAS 19309-90-1)

- Structure: Replaces the aminopropyl group with a methacryloxypropyl group.

- Applications : Primarily used in polymerizable coatings and dental materials due to its methacrylate moiety, which enables free-radical polymerization .

- Reactivity : The methacryloxy group participates in crosslinking reactions, unlike the nucleophilic amine in the target compound.

b. 3-Glycidoxypropylbis(trimethylsiloxy)methylsilane (CAS SIG5820.0)

- Structure : Contains a glycidoxy (epoxy) group instead of an amine.

- Applications : Used in epoxy-based adhesives and surface-triggered tandem coupling reactions. The epoxy group reacts with amines, enabling covalent bonding with biomolecules or polymers .

- Reactivity : Epoxy-amine crosslinking is a key distinction, offering orthogonal reactivity compared to the target compound’s amine-driven interactions.

c. 3-Aminopropyltris(trimethylsiloxy)silane

- Structure: Features three trimethylsiloxy groups instead of two, with an aminopropyl group.

- Applications: Enhanced hydrophobicity and steric hindrance make it suitable for hydrophobic coatings and self-assembled monolayers .

- Comparison : The additional trimethylsiloxy group reduces surface energy but may limit amine accessibility for reactions.

Substituent Effects on Physicochemical Properties

Research Findings and Industrial Relevance

- Surface Modification : The target compound’s amine group enables immobilization of DNA and proteins on silica surfaces, outperforming glycidoxy silanes in direct amine-mediated coupling .

- Hydrolytic Stability: Bis(trimethylsiloxy) groups provide superior resistance to hydrolysis compared to methoxy or ethoxy silanes (e.g., 3-aminopropyltrimethoxysilane), enhancing shelf life in humid environments .

- Thermal Stability : Silanes with trimethylsiloxy groups exhibit higher thermal stability (>250°C) than their alkoxy counterparts, critical for high-temperature applications .

生物活性

3-Aminopropylmethylbis(trimethylsiloxy)silane is an organosilicon compound notable for its unique chemical structure and potential biological applications. This compound features an amine group, which can interact with biological systems, making it a subject of interest in various fields such as biochemistry, materials science, and medicine. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a central silane backbone with trimethylsiloxy groups and an amino group that enhances its reactivity and potential interactions with biological molecules.

The biological activity of this compound can be attributed to its ability to form bonds with various biomolecules, including proteins and nucleic acids. The amino group can facilitate interactions through hydrogen bonding and electrostatic interactions, potentially leading to alterations in enzyme activity or protein conformation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.

- Cell Adhesion : It can enhance cell adhesion properties, which is crucial for tissue engineering applications.

- Antimicrobial Activity : Some studies suggest that silanes can exhibit antimicrobial properties, likely due to their ability to disrupt cell membranes of microbes.

Biological Applications

Research has indicated several potential applications for this compound in biological contexts:

- Biochemical Probes : Its ability to modify surfaces makes it useful in the development of sensors and probes for detecting biomolecules.

- Drug Delivery Systems : The compound's siloxane groups can be utilized to create drug delivery vehicles that enhance the solubility and stability of therapeutic agents.

- Tissue Engineering : Its properties may support cell growth and differentiation, making it suitable for scaffolding materials in regenerative medicine.

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Properties : A study demonstrated that coatings made from this silane exhibited significant antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. The mechanism was attributed to the disruption of microbial cell membranes due to the silane's hydrophobic nature and positive charge from the amino group .

- Cell Adhesion Enhancement : Research indicated that surfaces treated with this compound showed increased adhesion of fibroblast cells compared to untreated surfaces. This enhancement was linked to the presence of amine groups that promote cell-surface interactions .

- Drug Delivery Systems : In a formulation study, this silane was incorporated into polymer matrices to improve the release profile of anti-cancer drugs. The results showed a controlled release mechanism that could potentially reduce side effects associated with chemotherapy .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar organosilicon compounds:

| Compound | Antimicrobial Activity | Cell Adhesion | Drug Delivery Potential |

|---|---|---|---|

| This compound | High | High | Moderate |

| Trimethoxysilane | Moderate | Low | Low |

| Amino-functionalized silanes | High | Moderate | High |

常见问题

Basic Research Questions

Q. How can 3-Aminopropylmethylbis(trimethylsiloxy)silane be synthesized with high purity for surface modification studies?

- Methodology : Synthesis typically involves hydrosilylation of allylamine derivatives with methylbis(trimethylsiloxy)silane under platinum catalysis. Purity is ensured via vacuum distillation (≤0.1 mmHg, 80–100°C) and validated by GC-MS (≥99% purity). Storage under inert gas (argon) is critical to prevent hydrolysis .

- Key Parameters : Monitor reaction kinetics using FT-IR to track Si-H bond disappearance (peak at ~2100 cm⁻¹). Post-synthesis, confirm structure via ¹H and ²⁹Si NMR (e.g., δ = 0.1–0.3 ppm for trimethylsilyl groups) .

Q. What analytical techniques are recommended to verify the functionalization of silica nanoparticles using this compound?

- Methodology : Use TGA to quantify silane grafting density (weight loss at 300–500°C corresponds to organic decomposition). Complement with XPS to confirm Si-O-Si bonding (binding energy ~103 eV) and amine presence (N 1s peak ~399.5 eV). SEM/EDS can map surface elemental distribution .

Q. What precautions are necessary for handling this compound in aqueous environments?

- Guidelines : Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., toluene or THF) and gloveboxes. Hydrolysis generates silanol groups, altering reactivity. Pre-dry substrates at 120°C for 2 hours to minimize interfacial water .

Advanced Research Questions

Q. How do conflicting data on amine group reactivity in this compound arise, and how can they be resolved experimentally?

- Analysis : Discrepancies may stem from steric hindrance from trimethylsiloxy groups or solvent polarity effects. Design experiments to compare reactivity in polar (e.g., ethanol) vs. nonpolar (hexane) media using UV-Vis titration with aldehydes (e.g., 4-nitrobenzaldehyde). Monitor amine accessibility via kinetic studies .

- Resolution : Use ²⁹Si CP/MAS NMR to assess crosslinking efficiency and steric effects on siloxane networks .

Q. What experimental strategies optimize the stability of this compound-derived coatings under thermal stress?

- Methodology : Incorporate co-condensation with tetraethyl orthosilicate (TEOS) to enhance thermal stability. Characterize using TGA-DSC (decomposition onset >250°C) and FT-IR to track Si-O-Si network integrity. Accelerated aging tests (100°C, 72 hours) can simulate long-term stability .

- Data Interpretation : Compare activation energy (Ea) of degradation via Kissinger analysis to identify optimal curing conditions .

Q. How can contradictory results in hydrophobicity measurements (contact angle variability) be addressed for silane-functionalized surfaces?

- Troubleshooting : Standardize surface roughness via AFM (Ra < 5 nm) and ensure uniform coating via spin-coating (1500–3000 rpm). Control humidity during curing (<30% RH) to prevent premature hydrolysis. Use goniometry with ≥3 solvents (water, diiodomethane) for surface energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。